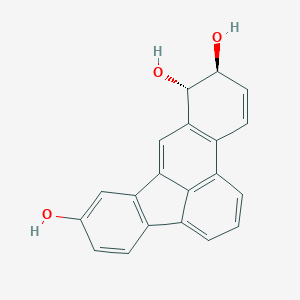

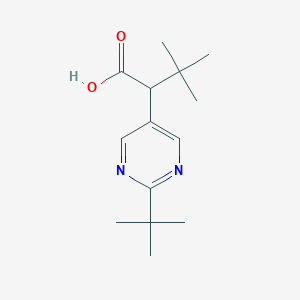

4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

INCB 3284 は、ヒトケモカイン受容体 2 (CCR2) の強力で選択的な経口バイオアベイラビリティのあるアンタゴニストです。 モノサイトケモタキシンタンパク質 -1 の CCR2 への結合を阻害し、IC50 値は 3.7 ナノモルです 。 この化合物は、関節リウマチなどの慢性炎症性疾患の治療における潜在的な用途について研究されています .

準備方法

合成経路と反応条件

INCB 3284 の合成は、市販の出発物質から始まる複数のステップを含みます。主なステップには、コア構造の形成、続いて目的の選択性と効力を達成するための官能基の修飾が含まれます。 合成経路と反応条件に関する具体的な詳細は、機密情報であり、公表されていません .

工業生産方法

INCB 3284 の工業生産は、高収率と純度を確保するために合成経路の最適化を含む可能性があります。 これには、反応条件、精製プロセス、および品質管理措置のスケールアップが含まれ、規制基準を満たす必要があります .

化学反応の分析

反応の種類

INCB 3284 は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

INCB 3284 を含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 具体的な条件は、目的の反応と関与する官能基によって異なります .

生成される主な生成物

これらの反応から生成される主な生成物には、最終化合物である INCB 3284 を達成するためにさらに修飾されるさまざまな中間体があります .

科学研究の応用

INCB 3284 は、次のような幅広い科学研究の応用を持っています。

化学: ケモカイン受容体 2 パスウェイを研究するためのツール化合物として使用されます。

生物学: 免疫応答と炎症の調節における役割について調査されています。

医学: 関節リウマチや急性肝不全などの慢性炎症性疾患の治療における潜在的な治療効果について研究されています

産業: 新しい抗炎症薬の開発における潜在的な用途.

科学的研究の応用

INCB 3284 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the chemokine receptor 2 pathway.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Studied for its potential therapeutic effects in treating chronic inflammatory diseases, such as rheumatoid arthritis and acute liver failure

Industry: Potential applications in the development of new anti-inflammatory drugs.

作用機序

INCB 3284 は、ケモカイン受容体 2 に選択的に結合して阻害することで効果を発揮します。これにより、モノサイトケモタキシンタンパク質 -1 の受容体への結合が阻止され、炎症と免疫応答に関与する下流のシグナル伝達経路が遮断されます。 これらの経路の阻害は、炎症性サイトカインやその他のメディエーターの産生を減らします .

類似の化合物との比較

類似の化合物

MK-0812: モノサイトケモタキシンタンパク質 -1 結合に対する類似の阻害効果を持つ別の選択的 CCR2 アンタゴニスト.

RS 504393: 高選択的な CCR2 ケモカイン受容体アンタゴニスト.

AZD-4818: 慢性閉塞性肺疾患の治療に使用されるケモカイン CCR1 アンタゴニスト.

INCB 3284 の独自性

INCB 3284 は、CCR2 アンタゴニストとしての高い選択性と効力により独自です。 前臨床研究で炎症と免疫応答を抑制する上で著しい有効性が示されており、慢性炎症性疾患の治療におけるさらなる開発のための有望な候補となっています .

類似化合物との比較

Similar Compounds

RS 504393: A highly selective CCR2 chemokine receptor antagonist.

AZD-4818: A chemokine CCR1 antagonist used for treating chronic obstructive pulmonary disease.

Uniqueness of INCB 3284

INCB 3284 is unique due to its high selectivity and potency as a CCR2 antagonist. It has shown significant efficacy in preclinical studies for reducing inflammation and immune response, making it a promising candidate for further development in treating chronic inflammatory diseases .

特性

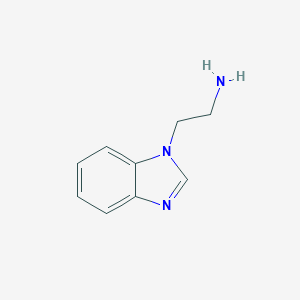

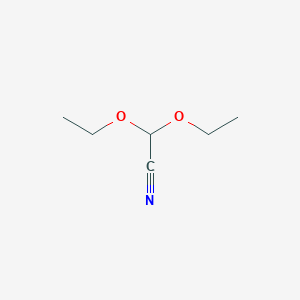

InChI |

InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5+ |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDCTTSIAAOCCI-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CN=O)N(C(N1[O])(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(/C(=C\N=O)/N(C(N1[O])(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)